molecular formula C20H20ClF3N2O B1681116 2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide CAS No. 742693-38-5

2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B1681116
CAS No.: 742693-38-5
M. Wt: 396.8 g/mol
InChI Key: VWBQBABOBQJMJH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has a molecular formula of C20H20ClF3N2O and a molecular weight of 396.8 g/mol. It is primarily used in scientific research for its ability to modulate glycine levels in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide involves multiple steps, starting with the preparation of the core benzamide structure. The process typically includes:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-chloro-3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with (S)-phenyl((2S)-piperidin-2-yl)methanamine under basic conditions to form the desired benzamide compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions, to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and other substitution reactions typically involve reagents like sodium iodide and silver nitrate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Scientific Research Applications

2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of glycine transporter inhibition on chemical reactions and processes.

    Biology: Employed in studies investigating the role of glycine in neurotransmission and its impact on various biological pathways.

    Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as schizophrenia and chronic pain.

    Industry: Utilized in the development of new pharmaceuticals and chemical products that target glycine transporters.

Mechanism of Action

2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide exerts its effects by inhibiting glycine transporter 1 (GlyT1), a protein responsible for the reuptake of glycine from the synaptic cleft. By blocking GlyT1, the compound increases the concentration of glycine in the synaptic cleft, enhancing glycine-mediated neurotransmission. This mechanism is particularly relevant in the treatment of neurological disorders where glycine levels are dysregulated.

Comparison with Similar Compounds

Similar Compounds

    SSR-504734: Another potent GlyT1 inhibitor with a similar structure and mechanism of action.

    ALX-5407: A GlyT1 inhibitor with a different chemical structure but similar pharmacological effects.

    Org-24598: A compound that inhibits GlyT1 and has been studied for its potential therapeutic applications.

Uniqueness

2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide stands out due to its high potency and selectivity for GlyT1. Its unique chemical structure allows for specific interactions with the glycine transporter, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

742693-38-5

Molecular Formula

C20H20ClF3N2O

Molecular Weight

396.8 g/mol

IUPAC Name

2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H20ClF3N2O/c21-17-14(9-6-10-15(17)20(22,23)24)19(27)26-18(13-7-2-1-3-8-13)16-11-4-5-12-25-16/h1-3,6-10,16,18,25H,4-5,11-12H2,(H,26,27)/t16-,18-/m0/s1

InChI Key

VWBQBABOBQJMJH-HNNXBMFYSA-N

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl

SMILES

C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SSR 504734;  SSR-504734;  SSR504734

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide
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2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide
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2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide
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2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide
Reactant of Route 5
2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide
Reactant of Route 6
2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide

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